4-(Cbz-amino)-1-benzylpiperidine

Descripción

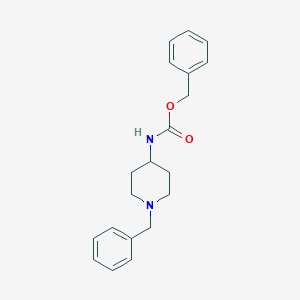

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-(1-benzylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(24-16-18-9-5-2-6-10-18)21-19-11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHJWMOVSNSVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443559 | |

| Record name | 4-(Cbz-amino)-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182223-53-6 | |

| Record name | 4-(Cbz-amino)-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Piperidine (B6355638) Ring Systems Relevant to 4-Amino-1-benzylpiperidine (B41602)

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and bioactive molecules. rsc.org Its synthesis can be achieved through several routes, including the reduction of pyridine (B92270) precursors, the assembly via multicomponent reactions, or through cyclization strategies.

A primary and direct method for synthesizing the piperidine core is the hydrogenation of a corresponding pyridine ring. rsc.org This transformation reduces the aromatic system to a saturated heterocycle.

Catalytic hydrogenation is a cornerstone of this approach, typically employing transition metal catalysts. Rhodium (Rh) and Palladium (Pd) are frequently used for this purpose. nih.govresearchgate.net The reaction can be conducted under various conditions, from high-pressure hydrogen gas to milder transfer hydrogenation protocols. dicp.ac.cnorganic-chemistry.org

Recent advancements have focused on developing more efficient and milder conditions. For instance, electrocatalytic hydrogenation using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst allows for the conversion of pyridines to piperidines at ambient temperature and pressure. researchgate.netacs.org Another study highlights the use of a commercially available rhodium(III) oxide (Rh₂O₃) catalyst for the reduction of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Transfer hydrogenation offers an alternative to using gaseous hydrogen, employing hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. dicp.ac.cnorganic-chemistry.org

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Hydrogen Source | Key Features |

|---|---|---|

| Rh/C | H₂ (electrocatalytic) | Ambient temperature and pressure; high current efficiency. researchgate.netacs.org |

| Rh₂O₃ | H₂ (gas) | Mild conditions (40 °C, 5 bar); broad substrate scope for functionalized pyridines. rsc.org |

| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | Asymmetric transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cn |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. rsc.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity, making them a powerful tool for synthesizing substituted piperidines. researchgate.nettandfonline.comnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that constructs α-acetoamido carboxamide derivatives from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org The resulting linear peptide-like structure can be designed to undergo subsequent cyclization to yield a piperidine ring, making the Ugi reaction a versatile two-step strategy for accessing this heterocyclic system. researchgate.netresearchgate.net

The reaction is initiated by the condensation of the amine and the carbonyl component to form an imine. The imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable α-aminoacyl amide product. nih.gov By carefully selecting the four components, a precursor suitable for cyclization into a piperidine derivative can be synthesized. researchgate.net

Radical cyclizations offer another effective pathway to the piperidine ring. nih.govrsc.org These methods typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond to form the cyclic system.

A modern approach involves organic photoredox catalysis, which uses light to initiate the radical reaction under mild conditions. nih.gov For example, spirocyclic piperidines can be constructed from linear aryl halide precursors using a strongly reducing organic photoredox catalyst. In this process, the catalyst, upon photoexcitation, facilitates the formation of an aryl radical. This radical then undergoes a regioselective cyclization onto a tethered alkene, and the resulting radical intermediate is terminated through a hydrogen-atom transfer (HAT) to afford the final spiropiperidine product. nih.gov Other strategies may utilize different radical initiation methods to achieve similar cyclizations, providing access to a wide array of polysubstituted piperidines. nih.govrsc.org

Multicomponent Reactions for Piperidine Synthesis

Introduction and Removal of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comijacskros.com Its utility stems from its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com In the context of 4-(Cbz-amino)-1-benzylpiperidine, the Cbz group serves to mask the reactivity of the 4-amino group during subsequent synthetic steps. google.com

The introduction of the Cbz group onto an amine, such as 4-amino-1-benzylpiperidine, is a standard transformation with several established protocols.

The most common method involves reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com This is often performed under Schotten-Baumann conditions, using an aqueous base like sodium carbonate, or with an organic base such as triethylamine (B128534) or N,N-diisopropylethylamine in an organic solvent. total-synthesis.comnumberanalytics.com The mechanism involves the nucleophilic attack of the amine on the highly reactive carbonyl carbon of benzyl chloroformate, with the base serving to neutralize the HCl generated during the reaction. total-synthesis.com

To address challenges such as substrate sensitivity or to improve reaction efficiency and environmental friendliness, alternative methods have been developed.

Table 2: Methods for Cbz Protection of Amines

| Reagent | Conditions | Key Features |

|---|---|---|

| Benzyl chloroformate (Cbz-Cl) | Aqueous Na₂CO₃ or organic base (e.g., NEt₃) | Standard, widely used Schotten-Baumann conditions. total-synthesis.com |

| Benzyl chloroformate (Cbz-Cl) | Dodecatungstophosphoric acid (catalyst) in CH₂Cl₂ | Fast, efficient, non-aqueous work-up, chemoselective for aliphatic amines. oup.com |

| Benzyl chloroformate (Cbz-Cl) | Water (solvent) | Environmentally friendly, mild, high chemoselectivity (e.g., amines over alcohols). ijacskros.com |

These methods provide chemists with a toolkit to efficiently install the Cbz group, enabling the synthesis of complex molecules like this compound. The choice of method depends on the specific substrate, desired selectivity, and reaction scale. numberanalytics.comoup.com

Deprotection Strategies for Cbz Groups

The carboxybenzyl (Cbz) group is a common amine-protecting group in organic synthesis. Its removal, or deprotection, is a critical step in many synthetic pathways. For this compound, various methods are employed to selectively cleave the Cbz group, yielding the free amine.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a primary and efficient method for the deprotection of Cbz groups. total-synthesis.com This technique involves the cleavage of the carbon-oxygen bond in the carbamate (B1207046) by hydrogen gas, facilitated by a metal catalyst.

The reaction proceeds via a two-step mechanism. Initially, the benzyloxy group of the Cbz-protected amine undergoes hydrogenolysis to form an unstable carbamic acid intermediate and toluene. taylorfrancis.com This intermediate then readily decarboxylates to yield the unprotected amine and carbon dioxide. taylorfrancis.com

Catalysts and Conditions: The most frequently used catalyst for this transformation is palladium on an activated carbon support (Pd/C). commonorganicchemistry.comnih.gov The reaction is typically carried out under an atmosphere of hydrogen gas. total-synthesis.com Alternative hydrogen sources, known as transfer hydrogenation, can also be employed. These include ammonium formate, which can be used in conjunction with Pd/C. google.comresearchgate.net

The choice of catalyst and reaction conditions can be optimized to ensure efficient deprotection. For instance, an active Pd/C catalyst can be prepared in situ from palladium(II) acetate (B1210297) and charcoal in methanol, which allows for mild reaction conditions and low catalyst loadings. organic-chemistry.org The use of magnesium with ammonium formate has also been reported as a low-cost alternative for hydrogenolysis. researchgate.net

Factors such as solvent, temperature, and pressure can influence the reaction's success. Methanol is a common solvent for these reactions. rsc.org While many hydrogenolysis reactions are conducted at ambient temperature and pressure, conditions can be adjusted. For example, some procedures may involve heating to 60°C. total-synthesis.com

It is important to note that the efficiency of catalytic hydrogenolysis can be affected by the presence of other functional groups within the molecule that are also susceptible to reduction. nih.gov However, the Cbz group's lability to hydrogenolysis is often an advantage in complex syntheses. researchgate.net

Table 1: Catalytic Hydrogenolysis Conditions for Cbz Deprotection

| Catalyst | Hydrogen Source | Solvent | Temperature | Noteworthy Aspects |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol | Ambient to 60°C | Most common and efficient method. total-synthesis.comcommonorganicchemistry.com |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Not specified | Not specified | A transfer hydrogenation method. google.comresearchgate.net |

| In situ generated Pd/C from Pd(OAc)₂ | Hydrogen Gas (H₂) | Methanol | Not specified | Allows for mild conditions and low catalyst loading. organic-chemistry.org |

| Magnesium (Mg) | Ammonium Formate | Not specified | Not specified | A low-cost alternative catalyst system. researchgate.net |

| 10% Pd/CaCO₃ | Hydrogen Gas (H₂) | Methanol | 40°C | Used in continuous flow reactor systems. rsc.org |

Nucleophilic Deprotection Methods

While catalytic hydrogenolysis is widely used, certain substrates may be sensitive to the reaction conditions. In such cases, nucleophilic deprotection methods offer a valuable alternative for the removal of the Cbz group.

One such method involves the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in a solvent like N,N-dimethylacetamide (DMA) at an elevated temperature of 75°C. organic-chemistry.org This protocol is particularly advantageous for substrates that contain functionalities sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection conditions. organic-chemistry.org

The mechanism of this nucleophilic attack on the Cbz group leads to its cleavage without affecting other sensitive parts of the molecule. This method expands the toolkit for chemists, providing a pathway for Cbz deprotection in complex molecular architectures where catalytic hydrogenation might lead to undesired side reactions. organic-chemistry.org

Derivatization and Functionalization of the Piperidine and Benzyl Moieties

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the piperidine nitrogen, the 4-position of the piperidine ring, and can also involve stereochemical control.

Modifications at the Piperidine Nitrogen (N-1)

The nitrogen atom at the 1-position of the piperidine ring is a key site for functionalization. The benzyl group at this position can be removed and replaced with various other substituents.

A common strategy involves the debenzylation of the N-1 position. This is often achieved through catalytic hydrogenolysis, similar to the deprotection of the Cbz group. The use of a palladium catalyst with a hydrogen source like ammonium formate can effectively remove the N-benzyl group. google.com This reaction is preferably conducted using the hydrochloride or hydrobromide salt of the piperidine compound or in the presence of an acid. google.com

Once the N-1 position is unmasked to a secondary amine, it can be subjected to a variety of derivatization reactions, including N-alkylation and N-acylation, to introduce new functional groups.

Functionalization at the Piperidine 4-Position

The amino group at the 4-position of the piperidine ring, once deprotected from the Cbz group, serves as a handle for further functionalization. This primary amine is nucleophilic and can react with a wide array of electrophiles.

For instance, the free amine can be acylated with various carboxylic acids or their activated derivatives to form amides. It can also undergo alkylation reactions to introduce alkyl substituents. These modifications allow for the systematic exploration of the structure-activity relationship of piperidine-based compounds in various applications.

Medicinal Chemistry and Biological Applications

Role as a Scaffold in Drug Development

The 4-amino-1-benzylpiperidine (B41602) framework is a privileged scaffold in drug discovery, valued for its synthetic tractability and its ability to present functional groups in a defined three-dimensional space. The N-benzyl group can be substituted to explore interactions with hydrophobic pockets in target proteins, while the 4-amino position provides a key attachment point for various side chains and pharmacophores, enabling the fine-tuning of pharmacological activity. This scaffold has been instrumental in the design of compounds targeting enzymes and receptors involved in a multitude of disease pathways. sigmaaldrich.com

The 4-amino-1-benzylpiperidine moiety has been utilized as a reactant in the synthesis of highly selective inhibitors of p38α mitogen-activated protein (MAP) kinase. sigmaaldrich.com Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in inflammatory diseases and cancer. The piperidine (B6355638) structure acts as a central scaffold from which specific functionalities can be elaborated to achieve potent and selective inhibition of targeted kinases.

Substituted 4-amino-1-benzylpiperidine derivatives have been developed as potent muscarinic receptor antagonists. google.com These receptors are involved in regulating a wide range of physiological functions, and their antagonists are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). Research in this area has led to the discovery of compounds with surprising and unexpected selectivity for the M2 receptor subtype over the M3 subtype. google.com This selectivity is considered advantageous for treating smooth muscle disorders mediated by both M2 and M3 receptors, as it may reduce side effects predominantly associated with M3 receptor blockade. google.com

The N-benzylpiperidine scaffold is a cornerstone in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease (AD).

Researchers have rationally designed new N-benzylpiperidine derivatives by modifying the structure of the existing AChE inhibitor drug, donepezil. nih.gov This has resulted in dual-target inhibitors. For instance, derivative 4a emerged as a potent inhibitor of both AChE and BuChE, with IC₅₀ values of 2.08 µM and 7.41 µM, respectively. nih.gov In other work, the ester linkage in a lead compound was replaced with a more metabolically stable amide linker, and the indanone moiety was exchanged for various aryl and heterocyclic groups. nih.gov This led to the synthesis of potent new analogues, such as 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) , which exhibited an IC₅₀ value of 0.41 µM against AChE. nih.gov Furthermore, the 4-amino-1-benzylpiperidine structure has been used as a reactant to create dual-activity inhibitors that also target Aβ-aggregation, another key pathological hallmark of AD. sigmaaldrich.comnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| Derivative 4a | Acetylcholinesterase (AChE) | 2.08 ± 0.16 | nih.gov |

| Derivative 4a | Butyrylcholinesterase (BuChE) | 7.41 ± 0.44 | nih.gov |

| Compound 28 | Acetylcholinesterase (AChE) | 0.41 ± 1.25 | nih.gov |

| Compound 20 | Acetylcholinesterase (AChE) | 5.94 ± 1.08 | nih.gov |

| Compound d5 | Acetylcholinesterase (AChE) | 6.89 | nih.gov |

| Compound d10 | Acetylcholinesterase (AChE) | 3.22 | nih.gov |

The N-benzylpiperidine scaffold has been explored for the development of monoamine oxidase (MAO) inhibitors, which are therapeutic targets for neurodegenerative conditions like Parkinson's disease and depression. researchgate.net The parent compound, 4-benzylpiperidine (B145979), is known to be a weak MAO inhibitor. wikipedia.orgiiab.me More complex derivatives have shown significant potential. A study focusing on pyridazinobenzylpiperidine derivatives revealed that most compounds synthesized exhibited greater inhibition of MAO-B over MAO-A. researchgate.net Compound S5 from this series was the most potent MAO-B inhibitor with an IC₅₀ of 0.203 µM and demonstrated a 19-fold selectivity for MAO-B over MAO-A. researchgate.net Such selectivity is highly desirable for treating Parkinson's disease. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Source |

| S5 | MAO-B | 0.203 | 19.04 | researchgate.net |

| S16 | MAO-B | 0.979 | N/A | researchgate.net |

| S15 | MAO-A | 3.691 | N/A | researchgate.net |

| S5 | MAO-A | 3.857 | N/A | researchgate.net |

The versatility of the N-benzylpiperidine scaffold has been demonstrated in the search for novel antiviral agents.

Influenza Virus: A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.govcsic.es These compounds target the viral hemagglutinin (HA) protein, which is essential for virus entry into host cells. nih.gov Mechanistic studies showed that they inhibit the low pH-induced membrane fusion process mediated by HA. csic.es

Coronavirus: In research spurred by the global need for coronavirus inhibitors, 1,4,4-trisubstituted piperidines built on an N-benzylpiperidine scaffold showed promising activity against human coronavirus 229E (HCoV-2229E), a common cold virus. mdpi.com This discovery highlights the potential of this chemical class to be developed into broader-spectrum antiviral therapies. mdpi.com

Structure-Activity Relationship (SAR) Studies of N-Benzylpiperidine Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drug candidates. For N-benzylpiperidine derivatives, SAR studies have provided valuable insights into the structural requirements for interacting with various biological targets.

For Cholinesterase Inhibitors:

In one series of pyridazine (B1198779) analogues, structural modifications to the N-benzylpiperidine moiety were found to be detrimental to AChE inhibitory activity. drugbank.com However, introducing a lipophilic group at the C-5 position of the pyridazine ring enhanced both activity and selectivity for AChE over BuChE. drugbank.com

In another study, replacing a metabolically labile ester linker with a more robust amide linker was a key successful modification. nih.gov The nature of the aromatic group attached to the amide was also critical, with a 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl group (Compound 28 ) yielding the highest potency. nih.gov

For Antiviral Agents:

For influenza H1N1 inhibitors, SAR studies on N-benzyl-4,4-disubstituted piperidines revealed that a 4-fluorobenzyl analogue was five times more potent than the initial hit compound. csic.es Computational modeling suggested that the N-benzylpiperidine moiety engages in a direct π-stacking interaction with a phenylalanine residue (F9HA2) in the hemagglutinin fusion peptide, which is critical for its inhibitory action. csic.es

In the development of coronavirus inhibitors, replacing the N-benzyl group on the piperidine nitrogen with smaller substituents like hydrogen or methyl led to a reduction in antiviral activity. mdpi.com This indicates the importance of the benzyl (B1604629) group for the compound's interaction with its viral target.

For Monoamine Transporter/MAO Inhibitors:

For pyridazinobenzylpiperidine-based MAO-B inhibitors, molecular modeling suggested that the most potent compounds, like S5 , form stable pi-pi stacking interactions with key tyrosine residues (Tyr398 and Tyr326) in the enzyme's active site. researchgate.net

In a study of 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors, the linker length between the piperidine and an amide group was critical for selectivity. nih.gov Compounds with a two-carbon linker showed much higher potency for dopamine (B1211576) transporter (DAT) inhibition, while those with a three-carbon linker were generally better norepinephrine (B1679862) transporter (NET) inhibitors. nih.gov Furthermore, bulky diphenyl groups favored DAT inhibition, whereas biphenyl (B1667301) groups favored serotonin (B10506) transporter (SERT) inhibition. nih.gov

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of derivatives of 4-(Cbz-amino)-1-benzylpiperidine are significantly influenced by the nature and position of substituents on both the benzyl and piperidine moieties.

Research into N-benzyl piperidine derivatives has demonstrated that these compounds can act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease research. nih.gov For instance, specific derivatives have shown potent inhibitory activity against both enzymes, along with abilities to scavenge free radicals, chelate metals, and inhibit Aβ aggregation. nih.gov These multifunctional profiles highlight the potential for developing potent analogues for Alzheimer's treatment. nih.gov

In the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the replacement of an oxygen atom with a sulfur atom as a linker between a pyridine (B92270) and the central phenyl ring of a benzylpiperidine scaffold has been explored. unisi.it Furthermore, substituting the piperidine ring with a piperazine (B1678402) ring has been investigated to optimize the inhibitory activity. unisi.it

The addition of a benzyl group to the piperidine ring can also affect interactions with transporters like the human serotonin transporter (h-SERT). It has been suggested that the presence of the benzyl group may hinder the formation of cation–π interactions between the piperidine's amine and key residues like aspartate or glutamate (B1630785) at the binding site, which are typically observed with known ligands. mdpi.com

Studies on 4-benzylpiperazine ligands have shown that various substituents (e.g., -CH3, -F, -Br, -I, -NO2) can lead to low nanomolar affinity for σ1 receptors and high subtype selectivity over σ2 receptors. nih.gov

The table below summarizes the impact of different substituents on the biological activity of this compound derivatives based on various studies.

| Scaffold/Derivative | Substituent/Modification | Target | Observed Effect |

| N-Benzyl piperidine | Varied substituents | HDAC & AChE | Dual inhibition, radical scavenging, metal chelation, Aβ aggregation inhibition nih.gov |

| Benzylpiperidine | Sulfur linker instead of oxygen | MAGL | Modulation of inhibitory activity unisi.it |

| Benzylpiperidine | Piperazine ring instead of piperidine | MAGL | Optimization of inhibitory activity unisi.it |

| Benzylpiperidine | Benzyl group on piperidine | h-SERT | Potential hindrance of cation–π interactions mdpi.com |

| 4-Benzylpiperazine | -CH3, -F, -Br, -I, -NO2 | σ1/σ2 receptors | Low nanomolar affinity for σ1 and high selectivity over σ2 nih.gov |

Conformational Analysis and Ligand-Protein Interactions

The three-dimensional conformation of this compound derivatives and their interactions with protein targets are crucial for their biological function.

X-ray crystallography and molecular modeling studies have provided insights into these interactions. For example, the crystal structure of a 4-benzylpiperazine derivative revealed a specific conformation that contributes to its high affinity and selectivity for σ1 receptors. nih.gov Molecular modeling of benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors has helped to predict their binding modes within the enzyme's active site. unisi.it

In the case of dopamine D4 receptor antagonists, docking studies of 3- and 4-oxopiperidine scaffolds have identified key interactions with aspartate (Asp115) and phenylalanine (Phe410) residues. nih.gov This understanding of ligand-protein interactions is instrumental in guiding further scaffold diversification and chemical optimization. nih.gov

The table below presents key ligand-protein interactions for derivatives of the this compound scaffold.

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type |

| Benzylpiperidine/Benzylpiperazine | Monoacylglycerol Lipase (MAGL) | Not specified | Binding within active site unisi.it |

| 3- and 4-Oxopiperidine | Dopamine D4 Receptor | Asp115, Phe410 | Not specified nih.gov |

| Benzylpiperidine | Human Serotonin Transporter (h-SERT) | Aspartate/Glutamate | Cation–π interaction (potentially hindered) mdpi.com |

Exploration of Biological Targets and Mechanisms of Action

The this compound scaffold has been utilized to develop ligands for a variety of biological targets, demonstrating its versatility in drug discovery.

Enzyme-Substrate Interactions

Derivatives of this compound have been designed to interact with various enzymes implicated in disease. As mentioned, these include dual inhibitors of HDAC and AChE for Alzheimer's disease and inhibitors of MAGL for neurological disorders. nih.govunisi.it The design of these inhibitors often involves creating a molecule that can fit into the enzyme's active site and interact with key residues to block its catalytic activity.

The study of enzyme-substrate interactions is not limited to inhibitors. Research on branching enzymes (BEs), for instance, has elucidated the noncovalent interactions that drive enzyme activity, providing a basis for engineering these enzymes for specific applications. nih.gov

Receptor Binding and Modulation

The this compound framework is a key component in the development of ligands for various receptors.

Muscarinic Receptors: Substituted 4-amino-1-benzylpiperidine compounds have been developed as muscarinic receptor antagonists. google.com These compounds show potency as inhibitors of the M2 receptor and can exhibit selectivity for the M2 subtype over the M3 subtype. google.com This selectivity is desirable for treating conditions like overactive bladder while minimizing side effects associated with M3 receptor antagonism. google.com

Sigma Receptors: As noted earlier, 4-benzylpiperazine derivatives have been synthesized as high-affinity and selective ligands for the σ1 receptor. nih.govnih.gov Antagonists of the σ1 receptor are being investigated for their potential in treating pain. nih.gov

Dopamine Receptors: The benzyloxypiperidine scaffold has been identified as a source of potent and selective dopamine D4 receptor antagonists. nih.gov These antagonists are being explored for their potential role in managing L-DOPA induced dyskinesias in Parkinson's disease. nih.gov

CCR5 Receptors: The 4-substituted-4-aminopiperidine motif is a structural feature found in CCR5 receptor antagonists, which are investigated as HIV-1 entry inhibitors. nih.gov

The following table summarizes the receptor targets for various derivatives based on the this compound scaffold.

| Derivative Class | Receptor Target | Therapeutic Indication |

| Substituted 4-amino-1-benzylpiperidine | Muscarinic (M2 selective) | Overactive bladder, smooth muscle disorders google.com |

| 4-Benzylpiperazine | Sigma-1 (σ1) | Pain nih.govnih.gov |

| Benzyloxypiperidine | Dopamine D4 | Parkinson's disease (L-DOPA induced dyskinesia) nih.gov |

| 4-Substituted-4-aminopiperidine | CCR5 | HIV-1 infection nih.gov |

Prodrug Strategies Involving Cbz Cleavage

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. organic-chemistry.org Its removal, or deprotection, is a critical step in the synthesis of the final active compound. The cleavage of the Cbz group can be achieved through various methods, including catalytic hydrogenolysis, treatment with Lewis acids, or nucleophilic deprotection protocols. organic-chemistry.orgresearchgate.netresearchgate.net

While not explicitly detailed as a primary prodrug strategy in the provided context, the principle of Cbz cleavage is fundamental to prodrug design. A prodrug is an inactive compound that is converted into an active drug in the body. In a hypothetical scenario, a Cbz-protected 4-amino-1-benzylpiperidine derivative could be designed as a prodrug. Upon administration, the Cbz group would be cleaved by enzymes in the body, releasing the active aminopiperidine derivative at the target site. This approach can be used to improve drug delivery, enhance stability, or reduce off-target effects.

The selective cleavage of the Cbz group is crucial. For instance, methods have been developed for the chemoselective cleavage of a Cbz-protected nitrogen that is part of a heteroaromatic ring, without affecting a Cbz group on a basic amine. researchgate.net This selectivity is vital for complex molecules with multiple protecting groups.

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are employed to predict the preferred orientation of 4-(Cbz-amino)-1-benzylpiperidine when bound to a target protein. This analysis is crucial for understanding its mechanism of action. Studies on structurally related N-benzylpiperidine derivatives, particularly as ligands for sigma receptors (σR), offer valuable insights. nih.govnih.gov These receptors, implicated in various neurological diseases, are common targets for piperidine-based compounds. nih.govrsc.org

Molecular docking studies on N-benzylpiperidine derivatives have identified specific binding pockets within sigma receptors. nih.gov For the σ1 receptor, the N-benzylpiperidine moiety is predicted to interact with a binding site lined by key amino acid residues. nih.gov Similarly, within the σ2 receptor, the N-benzyl-piperidinium system is observed to bind within a pocket formed by a consensus of specific residues. nih.gov

A molecular dynamics simulation can reveal the crucial amino acid residues that interact with these types of compounds. nih.govrsc.org The docking of N-benzyl-substituted piperidines into the σ1 receptor often involves a binding site that includes Tyr103, Glu172, Phe107, and Met93. nih.gov For the σ2 receptor, the binding pocket for the N-benzyl-piperidinium structure is primarily defined by residues such as His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150, Asp29, and Glu73. nih.gov

Table 1: Key Amino Acid Residues in the Binding Sites of Sigma Receptors for N-Benzylpiperidine Moieties

| Receptor | Key Interacting Residues | Reference |

|---|---|---|

| σ1R | Glu172, Met93 | nih.gov |

| σ2R | Asp29, Glu73, His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150 | nih.gov |

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For this compound, several key interactions can be predicted based on its structure and data from related compounds. nih.gov

Hydrogen Bonding: The carbamate (B1207046) group (-NH-C=O) in the molecule is a prime site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Salt Bridge Formation: At physiological pH, the piperidine (B6355638) nitrogen is likely to be protonated, allowing it to form a strong ionic interaction, or salt bridge, with acidic residues in the binding pocket, such as aspartic acid (Asp) or glutamic acid (Glu). nih.gov Docking studies of similar ligands show a crucial salt bridge interaction with Glu172 in the σ1 receptor. nih.gov

Hydrophobic and π-Interactions: The two benzyl (B1604629) rings in this compound are significant contributors to binding affinity through hydrophobic and π-based interactions. nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) within the binding site. scribd.com

π-Anion Interactions: The benzyl moiety can interact with negatively charged residues. For instance, an interaction between the benzyl group and Glu73 has been noted in the σ2 receptor binding site for similar compounds. nih.gov

Hydrophobic Contacts: The benzyl groups and the piperidine ring can form hydrophobic contacts with nonpolar residues like Met93 in the σ1 receptor. nih.gov

Prediction of Drug-like Properties (ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug-likeness of a compound. mdpi.com For this compound, these properties can be estimated using computational models based on its structure. mdpi.com Such analyses for piperidine and piperazine (B1678402) derivatives often show favorable ADME profiles. nih.gov

Key predicted parameters often include:

Molecular Weight: The molecular weight of C₂₀H₂₄N₂O₂ is 324.42 g/mol , which falls within the typical range for drug-like molecules.

Lipophilicity (logP): The predicted XlogP is 3.5, indicating moderate lipophilicity, which is often correlated with good absorption and membrane permeability. uni.lu

Hydrogen Bond Donors/Acceptors: The compound has one hydrogen bond donor (the N-H group) and three acceptors (the two oxygens and the tertiary amine nitrogen), which aligns with common guidelines for oral bioavailability. nih.gov

Intestinal Absorption: Based on computational models, compounds with similar structures are predicted to have good human intestinal absorption. mdpi.com

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system (CNS). In silico models can predict the probability of CNS penetration. mdpi.com Given its structural features, including the benzyl groups, it is plausible that it could penetrate the CNS.

Metabolism and Toxicity: Predictive models can also flag potential metabolic liabilities and toxicity concerns, such as blockage of HERG K+ channels or potential for Ames mutagenicity. nih.govresearchgate.net

Table 2: Predicted Physicochemical and Drug-like Properties

| Property | Predicted Value/Count | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₂ | Basic chemical information | uni.lu |

| Molecular Weight | 324.42 g/mol | Influences absorption and diffusion | uni.lu |

| XlogP | 3.5 | Measures lipophilicity, affects permeability | uni.lu |

| Hydrogen Bond Donors | 1 | Influences solubility and binding | nih.gov |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding | nih.gov |

| Rotatable Bonds | 5 | Relates to conformational flexibility | uni.lu |

Conformational Alignment Studies

Conformational alignment studies are integral to understanding how this compound adapts its three-dimensional shape to fit into a specific protein binding site. These studies are an inherent part of the molecular docking process. nih.gov The flexibility of the molecule, particularly around its five rotatable bonds, allows it to adopt various conformations. uni.lu

Future Directions and Research Perspectives

Development of Novel Analogues with Enhanced Potency and Selectivity

The core aim of developing new analogues of 4-(Cbz-amino)-1-benzylpiperidine is to achieve superior therapeutic efficacy by optimizing their interaction with biological targets. This involves modifying the core structure to enhance binding affinity (potency) and to minimize off-target effects (selectivity).

One avenue of research has been the synthesis of a library of 4-aminopiperidines, inspired by known antifungal agents like fenpropidin. mdpi.com By starting with N-substituted 4-piperidone (B1582916) derivatives and employing reductive amination, researchers have created over 30 novel 4-aminopiperidines. mdpi.com Testing against various fungal strains revealed that certain derivatives, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, exhibit significant antifungal activity, particularly against Candida and Aspergillus species. mdpi.com These findings underscore the potential of this chemical class to yield potent new antifungal agents. mdpi.com

In the realm of neurodegenerative diseases, N-benzylpiperidine derivatives have been rationally designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov By modifying the structure of the existing drug donepezil, new analogues were created and evaluated. nih.gov Computational and in vitro studies identified one derivative, compound 4a , as a particularly potent dual inhibitor of both AChE and BuChE, validating the design strategy. nih.gov

Further research has focused on developing N-benzylpiperidine derivatives as selective antagonists for specific receptor subtypes. For instance, novel compounds have been synthesized and evaluated for their activity as muscarinic receptor antagonists, with a surprising and desirable selectivity for the M2 receptor subtype over the M3 subtype. google.com This selectivity is crucial for treating conditions like overactive bladder while minimizing common side effects. google.com Similarly, the development of potent and selective dopamine (B1211576) D4 receptor antagonists from piperidine-based ligands is being explored for potential applications in treating glioblastoma. nih.gov

The quest for enhanced potency and selectivity also extends to NMDA receptor antagonists. A structure-based search identified N-(2-phenoxyethyl)-4-benzylpiperidine as a selective antagonist for the NR1/2B subunit. nih.gov Subsequent optimization, including the addition of hydroxyl and methyl groups to the core structure, led to a compound with an improved pharmacological profile, demonstrating increased potency and reduced side effects. nih.gov

Multi-target Directed Ligand (MTDL) Design

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's, has spurred the development of multi-target directed ligands (MTDLs). This approach aims to design single molecules that can interact with multiple biological targets simultaneously, potentially offering a more effective treatment strategy. The this compound scaffold is well-suited for this approach.

Researchers have successfully designed and synthesized N-benzyl piperidine (B6355638) derivatives that act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), both of which are relevant targets in Alzheimer's disease. nih.gov Two compounds, d5 and d10 , not only showed dual enzyme inhibition but also exhibited other beneficial properties like free radical scavenging and inhibition of amyloid-β aggregation. nih.gov These multifunctional compounds represent a promising avenue for developing more effective treatments for Alzheimer's. nih.gov

Another study focused on creating hybrids of piperazine (B1678402) and N-benzylpiperidine with 5-phenyl-1,3,4-oxadiazol-2-thiol to develop multi-targeted ligands for Alzheimer's. nih.gov The resulting compounds were tested for their ability to inhibit human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and β-secretase-1 (hBACE-1), as well as to prevent amyloid-β aggregation. nih.gov Two compounds, 5d and 5f , demonstrated significant inhibitory activity against hAChE and hBACE-1, comparable to the existing drug donepezil, and also effectively reduced amyloid-β aggregation. nih.gov These findings highlight the potential of the MTDL approach in tackling the multifaceted nature of Alzheimer's disease. nih.gov

The design of N-benzyl-piperidine derivatives as multitarget-directed AChE and BuChE inhibitors has also been explored, building upon the structure of donepezil. nih.gov The designed analogues were found to form favorable complexes with both cholinesterases, with one derivative showing potent in vitro inhibition of both enzymes, further supporting the MTDL strategy. nih.gov

Exploration of Stereoisomers in Drug Discovery

The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have a profound impact on its biological activity. The this compound structure and its derivatives can possess one or more chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). google.com

Recognizing the importance of stereochemistry, research in this area is directed towards the synthesis and evaluation of pure stereoisomers. google.com This allows for a detailed understanding of how each specific isomer interacts with its biological target. It is often the case that one stereoisomer is significantly more active or has a better safety profile than the others.

For example, in the development of substituted 4-amino-1-benzylpiperidine (B41602) compounds as muscarinic receptor antagonists, the invention covers racemic mixtures, pure stereoisomers, and stereoisomer-enriched mixtures. google.com This indicates a clear intention to investigate the pharmacological properties of individual stereoisomers to identify the most therapeutically advantageous form. The synthesis of specific stereoisomers, such as (S)-1-benzyl-N-(1-phenylethyl)piperidin-4-amine, has been reported, allowing for the evaluation of its specific biological activities. mdpi.com

The exploration of stereoisomers is a critical step in the drug discovery process, as it can lead to the development of more potent, selective, and safer drugs by isolating the most active and least toxic stereoisomer. Future research will undoubtedly continue to focus on the stereoselective synthesis and biological evaluation of this compound analogues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Cbz-amino)-1-benzylpiperidine, and what experimental conditions are critical for optimizing yield?

- Methodology : The compound is typically synthesized via multi-step reactions involving piperidine derivatives. For example, 4-aminopiperidine is functionalized with a benzyl group at the 1-position and a Cbz (carbobenzyloxy) protecting group at the 4-amino position. Key steps include:

- Benzylation : Reacting 4-aminopiperidine with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Cbz Protection : Introducing the Cbz group using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) or recrystallization from ethanol/water mixtures is used to isolate the product .

- Critical Parameters : Temperature control during Cbz protection and inert atmosphere (N₂/Ar) are essential to prevent decomposition.

Q. How can researchers ensure the stability of this compound during storage and handling?

- Stability Data : The compound is sensitive to moisture and light.

- Storage : Store at 2–8°C in amber vials under inert gas (e.g., argon). Long-term stability (>6 months) is achievable at –20°C in desiccated conditions .

- Handling : Use anhydrous solvents (e.g., freshly distilled THF) during reactions to avoid hydrolysis of the Cbz group .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Primary Methods :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm benzyl and Cbz group integration (e.g., aromatic protons at δ 7.2–7.4 ppm, Cbz carbonyl at δ 155–160 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98%) and mass confirmation (M+H⁺ = 334.41 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Case Study : Discrepancies in yields (40–85%) may arise from:

- Side Reactions : Over-alkylation at the piperidine nitrogen or incomplete Cbz protection. Mitigate via stoichiometric control (e.g., limiting benzyl chloride to 1.1 equivalents) .

- Purification Losses : Optimize chromatography conditions (e.g., gradient elution) or switch to preparative HPLC for polar byproducts .

Q. What computational tools are available to model the reactivity of this compound in novel reaction systems?

- Approach :

- Molecular Dynamics (MD) : Simulate interactions in solvents (e.g., DCM vs. THF) using software like GROMACS or AMBER to predict solubility and aggregation behavior .

- DFT Calculations : Use Gaussian or ORCA to model transition states for Cbz deprotection under acidic conditions (e.g., HBr/AcOH) .

Q. How can researchers design experiments to study the degradation pathways of this compound under varying pH conditions?

- Experimental Design :

- Forced Degradation : Expose the compound to buffered solutions (pH 1–13) at 40°C for 24–72 hours. Monitor via LC-MS for hydrolysis products (e.g., free amine or benzyl alcohol) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. What strategies are effective for synthesizing structural analogs of this compound with modified pharmacological activity?

- Functionalization :

- Cbz Replacement : Substitute Cbz with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to alter steric/electronic properties .

- Piperidine Modifications : Introduce substituents at the 2- or 3-positions via reductive amination or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to the use of this compound in opioid analog research?

- Compliance : In the U.S., the compound is regulated as a List I precursor under the Controlled Substances Act due to its structural similarity to fentanyl precursors. Researchers must maintain DEA licensure for synthesis and storage .

Q. How should researchers mitigate hazards associated with handling this compound?

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.